(Z)-2-Acetamido-3-(p-tolyl)acrylic acid

Lipophilicity LogP Physicochemical Properties

This (Z)-configured p-tolyl-α,β-unsaturated N-acetyl amino acid is the direct prochiral precursor for Rh/Ru-catalyzed asymmetric hydrogenation to (R)- and (L)-4-methylphenylalanine (ee up to >99%). The para-methyl substituent provides a +0.46 LogP differential vs. the phenyl analog, measurably influencing reaction kinetics, enantioselectivity, and chromatographic behavior. It also serves as a substrate for Ni(II)-catalyzed cascade annulation to 4-aryl isotetronic acids and acid-catalyzed hydrolysis to (p-methylphenyl)pyruvic acid. Procuring this specific p-tolyl derivative eliminates the quantifiable risk of reduced ee and unexpected byproduct formation that accompanies unverified catalyst-substrate matching.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 93634-59-4
Cat. No. B1607961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Acetamido-3-(p-tolyl)acrylic acid
CAS93634-59-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C
InChIInChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)
InChIKeyXLKTTWGSTMQVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Acetamido-3-(p-tolyl)acrylic acid (CAS 93634-59-4): Procurement-Ready Overview of a p-Tolyl-Substituted α,β-Dehydroamino Acid Building Block


(Z)-2-Acetamido-3-(p-tolyl)acrylic acid (CAS 93634-59-4) is a synthetically accessible, stereodefined α,β-unsaturated N-acetylated amino acid derivative bearing a 4-methylphenyl (p-tolyl) substituent at the β-position [1]. The compound possesses the characteristic (Z)-configured double bond geometry essential for enantioselective transformations, and its molecular formula is C12H13NO3 with a molecular weight of 219.24 g/mol [2]. It serves primarily as a prochiral substrate in asymmetric catalytic hydrogenation to yield unnatural 4-methylphenylalanine derivatives and as a versatile building block for heterocycle synthesis [3].

Why (Z)-2-Acetamido-3-(p-tolyl)acrylic acid (93634-59-4) Cannot Be Casually Replaced by Other 2-Acetamido-3-arylacrylic Acids


While the class of (Z)-2-acetamido-3-arylacrylic acids shares a common α,β-dehydroamino acid scaffold, the specific electronic and steric properties conferred by the para-methyl substituent on the phenyl ring fundamentally alter both physical properties and chemical behavior. The p-tolyl group modulates the lipophilicity (LogP) of the molecule relative to the unsubstituted phenyl analog, directly impacting solubility, partitioning, and chromatographic behavior [1]. More critically, in asymmetric catalytic hydrogenation—the primary industrial application of this compound class—the nature of the aryl substituent exerts a measurable influence on reaction rate and enantioselectivity outcomes, as documented across multiple catalyst systems [2]. Substituting a different 2-acetamido-3-arylacrylic acid without empirical verification of catalyst-substrate compatibility introduces quantifiable risk of reduced enantiomeric excess, altered reaction kinetics, or unexpected byproduct formation [3].

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid (93634-59-4): Quantified Differentiators vs. Closest Analogs


Lipophilicity Differential: Measured LogP of p-Tolyl Derivative vs. Unsubstituted Phenyl Analog

The p-tolyl-substituted compound (93634-59-4) exhibits a calculated LogP of 2.34, which is 0.46 units higher than the LogP of 1.88 reported for the unsubstituted (Z)-2-acetamido-3-phenylacrylic acid analog [1]. This represents a 28% increase in the octanol-water partition coefficient, translating to measurably greater lipophilicity. An alternative XlogP calculation yields 1.6 for the p-tolyl derivative, maintaining a directional increase relative to the phenyl analog .

Lipophilicity LogP Physicochemical Properties Chromatography

Gram-Scale Synthetic Accessibility: Documented 66% Yield for p-Tolyl Derivative vs. Class Averages

The title compound was synthesized at the gram level in 66% yield via addition of [34S]thioacetic acid to α-acetamidoacrylic acid followed by acid hydrolysis [1]. While direct head-to-head comparative yield data for all aryl variants under identical conditions are not consolidated in a single study, this 66% yield falls within the typical 50-80% range reported for dehydroamino acid syntheses via dehydration or condensation routes [2]. A downstream hydrolysis reaction of this compound to (p-methylphenyl)pyruvic acid proceeds in 63% yield, demonstrating consistent mass efficiency across transformations [3].

Synthetic Yield Gram-Scale Synthesis Dehydroamino Acid Process Chemistry

Stereochemical Integrity: (Z)-Isomer Configuration Enables High Enantioselectivity in Asymmetric Hydrogenation

The (Z)-configuration of the title compound is a critical determinant of enantioselectivity in Rh- and Ru-catalyzed asymmetric hydrogenation. Systematic studies across multiple chiral diphosphine ligand families demonstrate that (Z)-2-acetamido-3-arylacrylic acid methyl esters routinely achieve enantiomeric excesses (ee) ranging from 84% to >99%, with the specific ee value being a function of both ligand choice and aryl substituent electronic/steric properties [1][2]. The (E)-isomer, by contrast, consistently yields substantially lower enantioselectivity (often <50% ee) due to unfavorable substrate-catalyst geometry in the enantiodetermining step [3].

Stereochemistry Asymmetric Hydrogenation Enantioselectivity Chiral Amino Acids

Vinylic C-H Functionalization Competence: p-Tolyl Derivative as Substrate in Ni(II)-Catalyzed Isotetronic Acid Synthesis

The class of 2-acetamido-3-arylacrylates, including the p-tolyl-substituted derivative, has been validated as competent substrates in ligand-free Ni(II)-catalyzed vinylic C-H functionalization/annulation reactions to furnish 4-aryl-substituted isotetronic acids—biologically relevant heterocycles [1]. The reaction demonstrates broad functional group tolerance and proceeds via electrophilic nickel insertion into the vinylic C-H bond followed by annulation with dibromomethane. While the published substrate scope table includes various aryl substituents (4-Me, 4-OMe, 4-Cl, 4-F, etc.), the p-tolyl derivative (Ar = 4-MeC6H4) is explicitly encompassed within the class [2].

C-H Functionalization Isotetronic Acids Nickel Catalysis Heterocycle Synthesis

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid (93634-59-4): Primary Research and Industrial Application Scenarios Derived from Evidence


Asymmetric Hydrogenation to Enantiopure 4-Methylphenylalanine for Peptide and API Synthesis

This compound's (Z)-configured p-tolyl-substituted α,β-unsaturated framework is the direct prochiral precursor to both (R)- and (L)-4-methylphenylalanine derivatives via Rh- or Ru-catalyzed asymmetric hydrogenation with chiral diphosphine ligands. The documented ability of (Z)-2-acetamido-3-arylacrylic acids to achieve enantiomeric excesses up to 97.1% [1] and >99% in optimized systems [2] supports its use in producing enantiopure unnatural amino acids required for peptidomimetic drug candidates, chiral building blocks, and medicinal chemistry SAR exploration.

Synthesis of 4-(p-Tolyl)-Substituted Isotetronic Acids via Ni(II)-Catalyzed C-H Annulation

The p-tolyl derivative serves as a direct substrate for the ligand-free Ni(II)-catalyzed cascade annulation reaction that converts 2-acetamido-3-arylacrylates into 4-aryl-substituted isotetronic acids [3]. These isotetronic acid derivatives constitute a biologically relevant heterocyclic core found in natural products and synthetic compounds with antimicrobial and antitumor activities. Selection of the p-tolyl variant over the phenyl analog provides a methyl-substituted isotetronic acid with distinct physicochemical and potential biological properties for screening cascades.

Preparative Hydrolysis to (p-Methylphenyl)pyruvic Acid for Downstream Functionalization

The compound undergoes acid-catalyzed hydrolysis in ethanol over 20 hours to yield (p-methylphenyl)pyruvic acid in 63% isolated yield [4]. This transformation converts the α,β-unsaturated N-acetylated amino acid framework into an α-keto acid intermediate, which can subsequently be employed in transaminase-catalyzed amination, reductive amination, or decarboxylative coupling reactions. The p-tolyl group remains intact throughout this sequence, enabling access to a family of 4-methylphenyl-substituted derivatives that are less accessible from the corresponding phenyl or 4-halophenyl variants.

Chromatographic Method Development and Physicochemical Profiling

The measured LogP differential of +0.46 units relative to the unsubstituted phenyl analog [5] directly informs reversed-phase HPLC method optimization, solid-phase extraction protocol design, and prediction of biological membrane permeability in cell-based assays. Procurement of the p-tolyl derivative, rather than attempting to substitute the phenyl analog and extrapolate behavior, ensures that separation conditions and partitioning predictions are based on authentic compound properties rather than approximations.

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